
2,2,3,3-Tetrafluoropropyl trifluoroacetate
Overview
Description
Cefoxitin sodium salt is a semi-synthetic, broad-spectrum antibiotic derived from cephamycin C, which is produced by the bacterium Streptomyces lactamdurans . It is a second-generation cephalosporin used for intravenous administration to treat serious bacterial infections, including those of the urinary tract, blood, bones, joints, and lower respiratory tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefoxitin sodium salt is synthesized from cephamycin C through a series of chemical reactions. . The synthetic route typically includes the following steps:
Formation of the sodium salt: Cephamycin C is reacted with sodium hydroxide to form the sodium salt.
Methoxylation: The sodium salt is then methoxylated at the 7-alpha position using methanol under controlled conditions.
Purification: The product is purified through crystallization and filtration to obtain cefoxitin sodium salt in its pure form.
Industrial Production Methods: Industrial production of cefoxitin sodium salt involves large-scale fermentation of Streptomyces lactamdurans to produce cephamycin C. The cephamycin C is then chemically modified through the synthetic route described above. The process is optimized for high yield and purity, with strict control over reaction conditions and purification steps .
Chemical Reactions Analysis
Cefoxitin sodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, cefoxitin sodium salt can hydrolyze to form cephamycin C and other degradation products.
Oxidation: Cefoxitin sodium salt can be oxidized to form sulfoxides and sulfones under oxidative conditions.
Substitution: The methoxy group at the 7-alpha position can be substituted with other functional groups under specific reaction conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under controlled temperature and pH conditions.
Major Products:
Hydrolysis: Cephamycin C and other degradation products.
Oxidation: Sulfoxides and sulfones.
Substitution: Derivatives with different functional groups at the 7-alpha position.
Scientific Research Applications
Cefoxitin sodium salt has a wide range of scientific research applications:
Mechanism of Action
Cefoxitin sodium salt exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, preventing the cross-linkage of peptidoglycan chains necessary for cell wall strength and rigidity . This inhibition leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Cefoxitin sodium salt is unique among cephalosporins due to its high stability against beta-lactamases, which are enzymes produced by bacteria to resist antibiotics . Similar compounds include:
Cefotaxime: Another second-generation cephalosporin with a similar mechanism of action but different spectrum of activity.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity against gram-positive bacteria.
Ceftriaxone: A third-generation cephalosporin with enhanced activity against gram-negative bacteria.
Cefoxitin sodium salt stands out due to its resistance to beta-lactamases and its effectiveness against both gram-positive and gram-negative bacteria .
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O2/c6-2(7)4(8,9)1-14-3(13)5(10,11)12/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXXHRSQCJGYQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380243 | |
Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107551-72-4 | |
Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2,3,3-Tetrafluoropropyl trifluoroacetate interact with lithium ions in a localized high-concentration electrolyte (LHCE) system, and what are the downstream effects on electrolyte properties?
A1: this compound (TFPTFA) exhibits a strong interaction with lithium ions (Li+) in LHCEs []. This strong interaction stems from the electron-withdrawing effect of the fluorine atoms in TFPTFA, which increases the partial positive charge on the carbonyl carbon, making it a favorable site for Li+ coordination. As a result, TFPTFA actively participates in the solvation of Li+, becoming part of the solvation cluster alongside the primary solvent. This inclusion of TFPTFA within the solvation cluster influences the overall properties of the electrolyte, particularly ionic conductivity. While the exact impact on conductivity is complex and dependent on diluent concentration, the study suggests that the presence of TFPTFA generally leads to lower ionic conductivity compared to electrolytes using diluents with weaker Li+ interactions, such as 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFETFE) [].
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